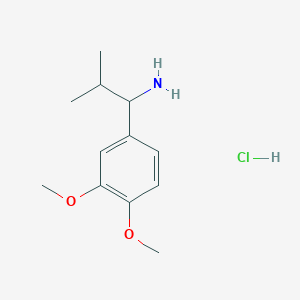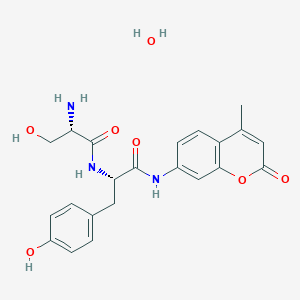![molecular formula C14H20N2O B1648082 N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine CAS No. 1114597-44-2](/img/structure/B1648082.png)
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine
Overview
Description
“N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Molecular Structure Analysis
The indole moiety is essentially planar with a maximum deviation of 0.031 (3)Å. The indole ring system forms a dihedral angle of 21.87 (8)° with the mean plane of the 10-membered heterobicycle .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 347.42 . Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .
Scientific Research Applications
Antioxidant Properties and Neuroprotection
Melatonin is renowned for its antioxidant properties, offering protection against oxidative stress by scavenging free radicals and reactive oxygen and nitrogen species. This function is particularly beneficial in neuroprotective contexts, where melatonin and its metabolites have been shown to offer protection in models of Parkinson's disease, Alzheimer's disease, and spinal cord injury. The antioxidant cascade of melatonin involves its by-products like cyclic 3-hydroxymelatonin and N1-acetyl-N2-formyl-5-methoxykynuramine, contributing to cellular defense mechanisms across various organs (Reiter et al., 2008).
Phytomelatonin in Plants
Melatonin also plays a critical role in plant physiology, where it is synthesized and acts as an antioxidant or growth promoter. Its presence in plants suggests a functional implication in coordinating photoperiodic responses, regulating plant reproductive physiology, defending cells against apoptosis under harsh environmental conditions, and participating in the senescence process. This broad spectrum of actions highlights melatonin's significance beyond the animal kingdom and underscores its potential in agricultural practices and plant science research (Paredes et al., 2009).
Advanced Oxidation Processes
In the context of environmental sciences, melatonin's structure, containing nitrogen-containing amino and azo compounds, is relevant to the degradation of hazardous compounds using advanced oxidation processes. This application is essential for treating water contaminated with toxic and resistant amino-compounds, highlighting a potential environmental application of melatonin-related compounds (Bhat & Gogate, 2021).
Synthesis and Chemical Applications
Melatonin and its derivatives serve as a focal point in synthetic organic chemistry, particularly in the synthesis of indoles, a critical structural motif in numerous natural products and pharmaceuticals. The methodologies for indole synthesis, including the roles of various derivatives of melatonin, underscore its importance in medicinal chemistry and drug development processes (Taber & Tirunahari, 2011).
Mechanism of Action
Target of Action
The compound, being an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .
Biochemical Pathways
The compound may affect various biochemical pathways due to its broad-spectrum biological activities. For example, it could potentially influence the pathways related to inflammation, as some indole derivatives have been shown to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation .
Result of Action
The compound’s action at the molecular and cellular level could result in a variety of effects, depending on the specific targets and pathways it interacts with. For instance, one study showed that an indole derivative induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Future Directions
properties
IUPAC Name |
N-[(5-methoxy-1H-indol-3-yl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)7-15-8-11-9-16-14-5-4-12(17-3)6-13(11)14/h4-6,9-10,15-16H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFQCYUVJYOFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



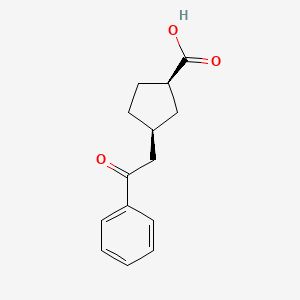
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648002.png)
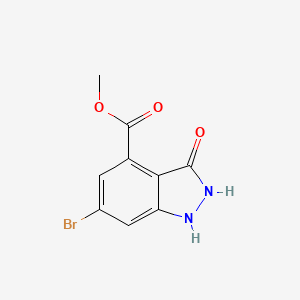
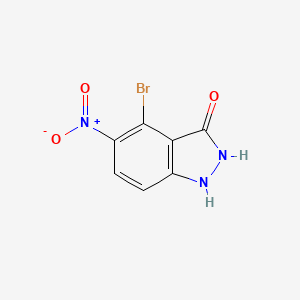

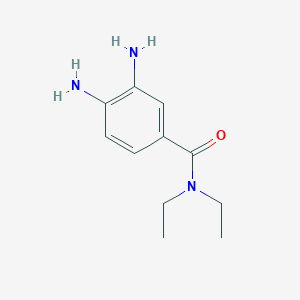
![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid](/img/structure/B1648037.png)
![2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine](/img/structure/B1648039.png)

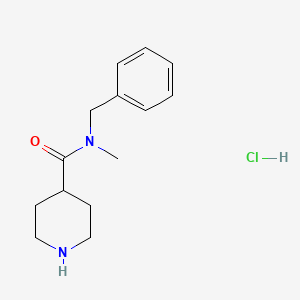
![(5-Aminobenzo[D][1,3]dioxol-6-YL)methanol](/img/structure/B1648052.png)

